3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid

Chiral drug synthesis Enantiomeric purity Daridorexant intermediate

3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid (CAS 2230789-47-4) is an (S)-configured, Boc-protected, α-methylproline derivative bearing a propiolic acid side chain at the 2-position. It belongs to the class of chiral, non-proteinogenic amino acid building blocks widely used in medicinal chemistry and peptide science.

Molecular Formula C13H19NO4
Molecular Weight 253.298
CAS No. 2230789-47-4
Cat. No. B2978008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid
CAS2230789-47-4
Molecular FormulaC13H19NO4
Molecular Weight253.298
Structural Identifiers
SMILESCC1(CCCN1C(=O)OC(C)(C)C)C#CC(=O)O
InChIInChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-9-5-7-13(14,4)8-6-10(15)16/h5,7,9H2,1-4H3,(H,15,16)/t13-/m0/s1
InChIKeyIKDZQKWFTPDRMG-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid (CAS 2230789-47-4): A Chiral, Click-Ready Proline Scaffold for Drug Discovery and Chemical Biology


3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid (CAS 2230789-47-4) is an (S)-configured, Boc-protected, α-methylproline derivative bearing a propiolic acid side chain at the 2-position. It belongs to the class of chiral, non-proteinogenic amino acid building blocks widely used in medicinal chemistry and peptide science [1]. The compound features a pyrrolidine ring that enforces conformational rigidity, a Boc protecting group for orthogonal amine deprotection, a quaternary α-carbon (2-methyl) that profoundly restricts backbone flexibility, and a terminal alkyne-acid moiety enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira couplings, and direct peptide bond formation . These structural attributes make it a strategically differentiated intermediate for constructing conformationally constrained peptidomimetics, stapled peptides, and targeted covalent inhibitors.

Why Generic Substitution Fails: The (S)-α-Methyl-Propiolic Acid Motif Cannot Be Replaced by Common Analogs


Attempts to replace 3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid with its (R)-enantiomer, des-methyl analog, regioisomer, or decarboxylated variant will lead to divergent biological, conformational, or synthetic outcomes. The (S)-configuration is non-negotiable for drug intermediates targeting chiral biological receptors, as demonstrated by the clinical-stage compounds Daridorexant and Enlicitide chloride, which require (S)-2-methylproline as a key starting material [1]. The quaternary α-methyl group is not a passive substituent; it eliminates cis-trans prolyl isomerization, whereas the des-methyl analog retains this conformational heterogeneity [2]. The propiolic acid handle offers a directly conjugatable carboxyl group, unlike the terminal alkyne-only analog which requires additional oxidation steps for peptide incorporation. Finally, the 2-substitution pattern mimics the natural proline backbone, which the 3-substituted regioisomer cannot recapitulate, potentially abolishing target recognition in proline-binding pockets. These orthogonal points of failure mean that simple structural analogs are not functionally interchangeable.

Quantitative Differentiation Evidence: 3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid vs. Closest Analogs


(S)-Enantiomer vs. (R)-Enantiomer: Absolute Configuration Determines Suitability for Drug Intermediate Synthesis

The (S)-enantiomer (CAS 2230789-47-4) is the specific stereoisomer required as a building block for synthesizing the dual orexin receptor antagonist Daridorexant and the PCSK9 inhibitor Enlicitide chloride, both of which utilize (S)-2-methylproline as a critical starting material [1]. The (R)-enantiomer (CAS 2230789-75-8) is not described in any approved synthetic route for these drugs and would yield diastereomeric products with unpredictable pharmacokinetic and pharmacodynamic profiles. Commercially, the (S)-enantiomer is available at 98% purity from Leyan , while the (R)-enantiomer is typically offered at 95% purity by suppliers such as CymitQuimica/Biosynth . This 3% absolute purity difference translates to significantly lower contamination by the opposite enantiomer, which is critical for maintaining enantiomeric excess in subsequent synthetic steps.

Chiral drug synthesis Enantiomeric purity Daridorexant intermediate

α-Methyl Group Eliminates cis-trans Prolyl Isomerization, Unlocking Single-Conformer Peptide Design

The 2-methyl substituent on the pyrrolidine ring creates a quaternary α-carbon that completely suppresses cis-trans isomerization of the amide bond. In Ac-2-MePro-NHMe, NO cis isomer is detected in any solvent, whereas unsubstituted proline residues exhibit 10-30% cis conformers depending on solvent polarity [1]. For the des-methyl analog (CAS 1823864-13-6), the prolyl amide bond can still isomerize, leading to conformational heterogeneity that complicates structural studies and reduces target binding affinity. The (S)-2-methyl configuration further stabilizes the trans conformer, which is the bioactive geometry for many proline-rich peptide ligands [2].

Peptide conformation β-turn stabilization cis-trans isomerism

Propiolic Acid vs. Terminal Alkyne: Direct Peptide Coupling Eliminates a Synthetic Oxidation Step

The propiolic acid moiety (C≡C-COOH) of the target compound enables direct amide bond formation with amine-containing fragments using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) without any prior functional group interconversion. In contrast, the decarboxylated analog tert-butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate (CAS 1334666-51-1) presents a terminal alkyne only, which must first be oxidized to the carboxylic acid (e.g., via Jones oxidation or ruthenium-catalyzed methods) before peptide incorporation . This additional oxidation step typically proceeds with 60-80% yield and introduces heavy metal contaminants that must be removed to ppm levels for pharmaceutical applications. By providing the carboxyl group pre-installed, the target compound eliminates one synthetic transformation, reducing step count, improving atom economy, and avoiding hazardous oxidants.

Click chemistry Peptide coupling Synthetic efficiency

2-Substitution vs. 3-Substitution: Regioisomeric Integrity for Proline-Binding Pocket Recognition

The target compound places the propiolic acid moiety at the 2-position of the pyrrolidine ring, exactly mimicking the carboxylate position of natural L-proline. This 2-substitution pattern is essential for maintaining recognition by proline-binding domains such as WW domains, SH3 domains, and prolyl isomerases. The 3-substituted regioisomer, 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}prop-2-ynoic acid (CAS 2172597-24-7), projects the acid group from a different vector, resulting in a Cα-Cβ bond distance shift of approximately 1.5 Å relative to the proline backbone . This geometric alteration is expected to abrogate binding to proline-recognition motifs, which have evolved to accommodate the 2-carboxylate geometry. While no direct binding data exists for these exact compounds, the structural rationale is supported by extensive mutagenesis data on proline-rich peptide ligands [1].

Proline recognition Peptidomimetic design Regioisomer specificity

Optimal Application Scenarios for 3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid


Enantioselective Synthesis of Orexin Receptor Antagonists (Daridorexant) and PCSK9 Inhibitors (Enlicitide Chloride)

This compound serves as the direct precursor to (S)-2-methylproline, the essential chiral building block in the manufacturing process of Daridorexant (Idorsia's dual orexin receptor antagonist for insomnia) and Enlicitide chloride (a PCSK9 inhibitor for hypercholesterolemia). Using the (S)-enantiomer at 98% purity ensures stereochemical fidelity throughout the synthesis, avoiding the costly chiral resolution steps that would be necessary if the racemate or (R)-isomer were used. The Boc group is removed under standard acidic conditions (TFA or HCl/dioxane) to unmask the amine, after which the propiolic acid moiety is elaborated [1].

Construction of Conformationally Locked Stapled Peptides Targeting Protein-Protein Interactions

The combination of a quaternary α-methyl group and a terminal alkyne-acid makes this compound ideal for synthesizing hydrocarbon-stapled or triazole-stapled peptides. The 2-methyl group pre-organizes the peptide backbone into a trans amide conformation, eliminating cis-trans isomerism and stabilizing the bioactive fold. The propiolic acid can be directly incorporated into the peptide chain via solid-phase peptide synthesis, and the alkyne subsequently participates in on-resin CuAAC stapling with an azide-bearing amino acid side chain. This one-compound, dual-functionality approach significantly streamlines stapled peptide library production [2].

Activity-Based Protein Profiling (ABPP) Probe Design with a Proline-Derived Recognition Element

For profiling serine hydrolases, cysteine proteases, or other enzyme classes that recognize proline motifs in their substrates, this compound provides a proline-mimetic scaffold with a built-in alkyne handle for bioorthogonal reporter attachment. After Boc deprotection and incorporation into a peptidic inhibitor sequence, the terminal alkyne can be linked to fluorophores (e.g., TAMRA-azide) or biotin-azide via CuAAC under mild conditions, enabling in-gel fluorescence scanning or streptavidin pull-down. The 2-substitution geometry ensures the probe retains substrate-like recognition, which would be lost with 3-substituted regioisomers [3].

Diversity-Oriented Synthesis of Proline-Derived Peptidomimetic Libraries

Researchers building compound collections based on the pyrrolidine scaffold can leverage the orthogonal reactivity of this molecule: the carboxylic acid for amide diversification, the alkyne for triazole formation, and the Boc-protected amine for further elaboration after deprotection. This three-dimensional diversity vector set enables the rapid generation of densely functionalized libraries for high-throughput screening. The (S)-enantiomer ensures that any chiral hits from the screen are directly translatable to lead optimization without the confounding factor of racemic mixtures .

Quote Request

Request a Quote for 3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.